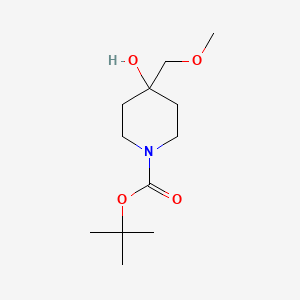
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride” is a hydrochloride salt of a phenolic compound. It contains an isopropylamine group (2-aminopropan-2-yl) and a methoxy group attached to a phenol ring .
Molecular Structure Analysis
The molecular structure would consist of a phenol ring with a methoxy group (-OCH3) attached at the 5-position and an isopropylamine group ((CH3)2CHNH2) attached at the 2-position. The presence of the hydrochloride indicates that the amine group is protonated, forming an ammonium ion .Chemical Reactions Analysis
As a phenolic compound, it could potentially undergo reactions typical of phenols, such as electrophilic aromatic substitution. The amine group could participate in reactions typical of amines, such as forming amides with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenol and amine groups could confer acidic and basic properties, respectively .Applications De Recherche Scientifique
Chlorogenic Acid (CGA) - A Pharmacological Review and Future Research Directions
Chlorogenic Acid (CGA) is a phenolic compound found in green coffee extracts and tea, known for its various biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. It has been found to modulate lipid metabolism and glucose in metabolic related disorders, suggesting its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA demonstrates hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. This review calls for further research to optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
CGA as a Food Additive and Nutraceutical Against Metabolic Syndrome
CGA also serves as a nutraceutical for the prevention and treatment of metabolic syndrome, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is highlighted through its antimicrobial activity against a wide range of organisms and its antioxidant activity, particularly against lipid oxidation. These properties make CGA an excellent candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Comprehensive Review on CGA: Dietary Sources, Bioavailability, and Health Benefits
A comprehensive review on CGA covers its history, dietary sources, processing effects, bioavailability, pharmacological safety evaluation, and possible molecular mechanistic bases explaining its health beneficial effects. The review underscores CGA's neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. This information could aid in basic and clinical research on CGA as a natural dietary additive or potential drug candidate (Lu et al., 2020).
Mécanisme D'action
Without specific information about this compound’s use or biological activity, it’s difficult to predict its mechanism of action. Phenolic compounds can have diverse biological activities, and the specific activities would depend on the compound’s exact structure and the biological system in which it’s active .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminopropan-2-yl)-5-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-10(2,11)8-5-4-7(13-3)6-9(8)12;/h4-6,12H,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTVMANNPPNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

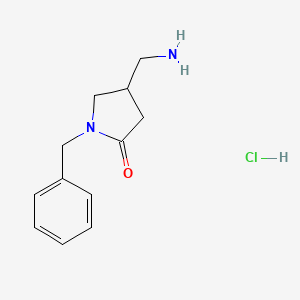
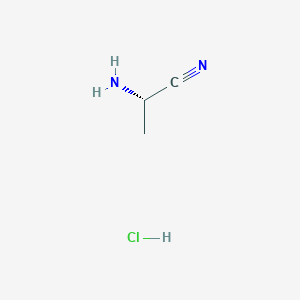
amine](/img/structure/B1377080.png)
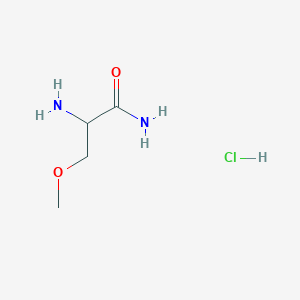


![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
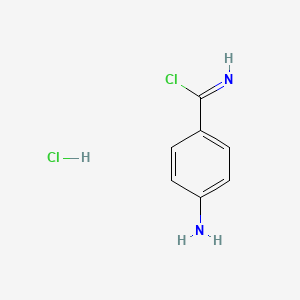
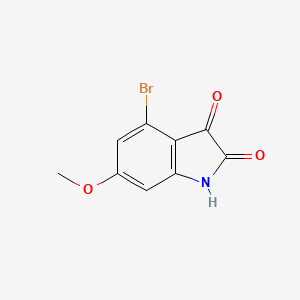
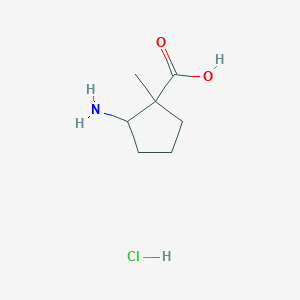

![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)
